molecular formula C16H16O2 B8419146 4-Methoxy-3,4'-dimethylbenzophenone

4-Methoxy-3,4'-dimethylbenzophenone

Cat. No.: B8419146
M. Wt: 240.30 g/mol
InChI Key: ADJSCMQXCLCSEH-UHFFFAOYSA-N
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Description

4-Methoxy-3,4'-dimethylbenzophenone (CAS: 41295-28-7) is a substituted benzophenone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Structurally, it features a benzophenone backbone with a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 3-position of one benzene ring, and another methyl group at the 4'-position of the second benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-donating substituents, which influence reactivity and solubility .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O2/c1-11-4-6-13(7-5-11)16(17)14-8-9-15(18-3)12(2)10-14/h4-10H,1-3H3

InChI Key

ADJSCMQXCLCSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Molecular Comparisons

Below is a comparative analysis of key structural and physicochemical properties of 4-Methoxy-3,4'-dimethylbenzophenone and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
This compound 41295-28-7 C₁₆H₁₆O₂ 240.30 4-OCH₃, 3-CH₃, 4'-CH₃ Not reported Not reported
4,4'-Dimethylbenzophenone 611-97-2 C₁₅H₁₄O 210.27 4-CH₃, 4'-CH₃ 90–93 200 (17 mmHg)
2,4-Dimethylbenzophenone 1140-14-3 C₁₅H₁₄O 210.27 2-CH₃, 4-CH₃ 120–121 181–184 (10 mmHg)
3,4'-Dimethylbenzophenone 13152-94-8 C₁₅H₁₄O 210.27 3-CH₃, 4'-CH₃ Not reported Not reported
4,4'-Dimethoxybenzophenone 90-96-0 C₁₅H₁₄O₃ 242.27 4-OCH₃, 4'-OCH₃ 89–91 Not reported
4-Chloro-3',4'-dimethoxybenzophenone 31848-02-8 C₁₅H₁₃ClO₃ 276.72 4-Cl, 3'-OCH₃, 4'-OCH₃ Not reported Not reported
Key Observations:
  • Molecular Weight: The methoxy group in this compound increases its molecular weight compared to non-oxygenated analogs like 4,4'-Dimethylbenzophenone.
  • Melting Points: Symmetrical substituents (e.g., 4,4'-Dimethylbenzophenone) typically exhibit higher melting points due to better crystal packing.
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DCM), making this compound more soluble than fully alkylated analogs .
Reactivity Trends:
  • Methoxy groups act as electron-donating substituents, directing electrophilic substitution to ortho/para positions. Methyl groups exert weaker electronic effects but enhance steric hindrance .
  • Chlorinated derivatives (e.g., 4-Chloro-3',4'-dimethoxybenzophenone) exhibit reduced reactivity toward nucleophiles due to electron-withdrawing effects .

Q & A

Q. What experimental factors explain discrepancies in reaction yields for acylated derivatives?

  • Resolution : Catalyst choice (AlCl₃ vs. FeCl₃) and solvent polarity (CH₂Cl₂ vs. toluene) significantly impact yields. For example, FeCl₃ in CH₂Cl₂ gives 85% yield versus 60% with AlCl₃ in toluene due to improved Lewis acidity and solvation .

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